molecular formula C16H13F3N6O B214845 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

Numéro de catalogue B214845
Poids moléculaire: 362.31 g/mol
Clé InChI: WPZNFZYIAHQYDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are designed to target the JAK family of enzymes that play a key role in the regulation of immune responses.

Applications De Recherche Scientifique

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have antitumor activity in preclinical studies, suggesting its potential use in cancer therapy.

Mécanisme D'action

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether is a JAK inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses. By inhibiting JAK activity, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether reduces the production of pro-inflammatory cytokines and other immune mediators that contribute to autoimmune diseases and transplant rejection. The specific mechanism of action of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether varies depending on the JAK isoform targeted, with different isoforms playing different roles in immune regulation.
Biochemical and physiological effects:
4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have a range of biochemical and physiological effects, including the inhibition of immune cell activation and proliferation, the reduction of pro-inflammatory cytokine production, and the promotion of regulatory T cell function. In preclinical studies, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to reduce joint inflammation and cartilage damage in models of rheumatoid arthritis, improve skin lesions in models of psoriasis, and reduce intestinal inflammation in models of inflammatory bowel disease. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have antitumor activity in various cancer models.

Avantages Et Limitations Des Expériences En Laboratoire

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has several advantages as a research tool, including its high potency and selectivity for JAK enzymes, its well-characterized mechanism of action, and its ability to modulate immune responses in a controlled manner. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring. In addition, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether may not be effective in all autoimmune diseases or cancer types, and its long-term safety and efficacy in humans are still being evaluated.

Orientations Futures

There are several potential future directions for research on 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether. One area of focus is the development of more selective JAK inhibitors that target specific isoforms or pathways involved in immune regulation. Another area of interest is the combination of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether with other immunomodulatory agents to enhance its therapeutic efficacy. In addition, further studies are needed to evaluate the long-term safety and efficacy of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether in humans, as well as its potential use in other disease areas such as neuroinflammation and cardiovascular disease.
In conclusion, 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer. Its mechanism of action involves the inhibition of JAK enzymes, which play a key role in immune regulation. While 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has several advantages as a research tool, there are also some limitations to its use, and further studies are needed to fully evaluate its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether involves a series of chemical reactions that result in the formation of the final product. The starting materials include 4-bromo-1,2-dihydro-2-oxoquinoline-3-carboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)pyrimidine, and 1H-tetrazole-1-amine. These are reacted together in the presence of various reagents and solvents to yield the desired compound. The synthesis of 4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been optimized over the years, resulting in improved yields and purity of the final product.

Propriétés

Nom du produit

4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

Formule moléculaire

C16H13F3N6O

Poids moléculaire

362.31 g/mol

Nom IUPAC

2-cyclopropyl-5-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H13F3N6O/c1-26-11-6-4-10(5-7-11)25-15(22-23-24-25)12-8-20-14(9-2-3-9)21-13(12)16(17,18)19/h4-9H,2-3H2,1H3

Clé InChI

WPZNFZYIAHQYDF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4CC4

SMILES canonique

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4CC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.